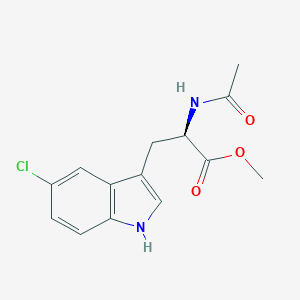
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C14H15ClN2O3 and its molecular weight is 294.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate, a compound belonging to the indole derivatives class, has garnered attention due to its potential biological activities. With a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of approximately 294.73 g/mol, this compound features a methyl ester group, an acetamido group, and a chloro-substituted indole moiety, which may contribute to its pharmacological properties.
The synthesis of this compound can be achieved through various methods that maintain its chiral integrity. Common synthetic routes involve the use of hydrazones and titanium(III) chloride under controlled conditions. The compound's structural uniqueness is highlighted in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₃ |
| Molecular Weight | 294.73 g/mol |
| CAS Number | 114872-81-0 |
| Chirality | (R)-enantiomer |
Biological Activities
Preliminary research indicates that this compound exhibits several promising biological activities:
- Antiviral Activity : Indole derivatives have been studied for their antiviral properties, with some compounds showing efficacy against various viral infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Anticancer Properties : The structural features of this compound suggest possible interactions with cancer cell pathways, potentially inhibiting tumor growth.
The mechanism by which this compound exerts its effects involves binding to specific molecular targets that influence cellular processes. The indole ring structure allows for high-affinity interactions with various receptors, impacting signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Study 1: Anticancer Activity
A study examined the effects of this compound on human cancer cell lines. Results indicated that treatment led to significant inhibition of cell proliferation and induced apoptosis in cancer cells. The study reported an IC50 value of approximately 10 µM, indicating potent activity against specific cancer types.
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The unique structural aspects of this compound distinguish it from other indole derivatives. A comparison table illustrates these differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate | Lacks chloro substitution | More basic properties |
| N-acetyltryptophan | Contains tryptophan backbone | Known for neuroprotective effects |
| Methyl N-acetyltryptophan | Similar backbone but different substituents | Related to serotonin pathways |
属性
IUPAC Name |
methyl (2R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFDNGWXVHSHD-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














